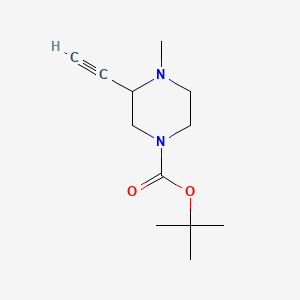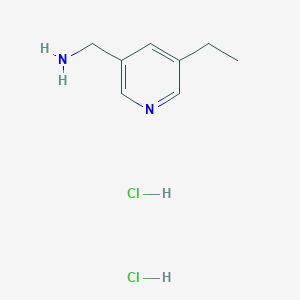
(5-Ethylpyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethylpyridin-3-yl)methanamine dihydrochloride is an organic compound belonging to the class of aralkylamines. These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of (5-Ethylpyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 5-ethylpyridine with formaldehyde and ammonium chloride under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
(5-Ethylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Scientific Research Applications
(5-Ethylpyridin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (5-Ethylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(5-Ethylpyridin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
N-Methyl (5-pyridin-3-yl)furan-2-ylmethanamine: This compound also belongs to the class of aralkylamines and has similar chemical properties.
(5-Methylpyridin-2-yl)methanamine: Another aralkylamine with a different substitution pattern on the pyridine ring.
Methenamine: A heterocyclic compound with a cage-like structure, used for different applications.
The uniqueness of this compound lies in its specific substitution pattern and its resulting chemical and biological properties.
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
(5-ethylpyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-7-3-8(4-9)6-10-5-7;;/h3,5-6H,2,4,9H2,1H3;2*1H |
InChI Key |
JTPLKULDBOIXBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)
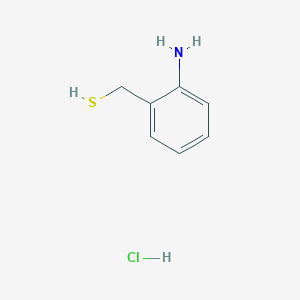
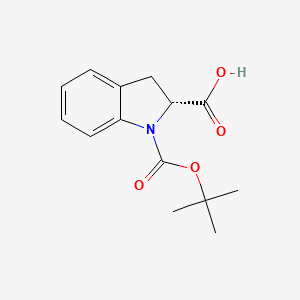
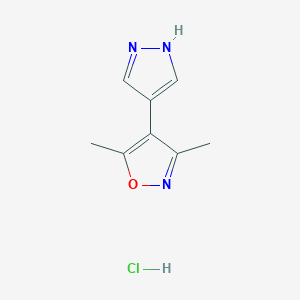

![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
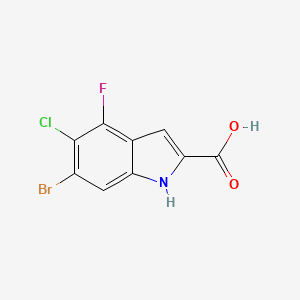
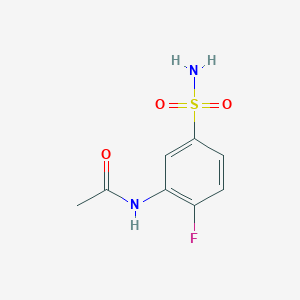
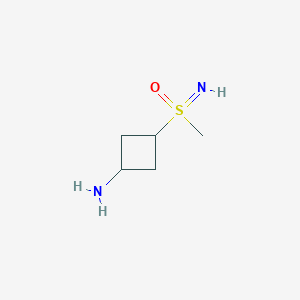
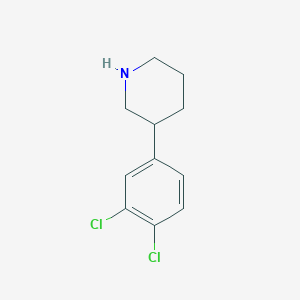

![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)
